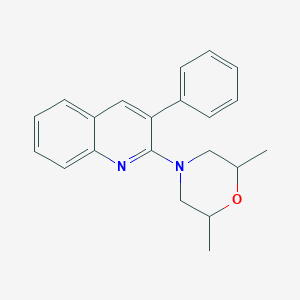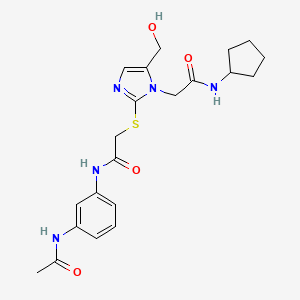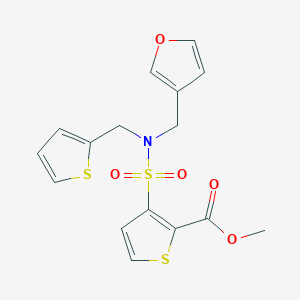
2-(2,6-Dimethylmorpholino)-3-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylmorpholino)-3-phenylquinoline is a complex organic compound that features a quinoline core substituted with a phenyl group at the 3-position and a 2,6-dimethylmorpholino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylmorpholino)-3-phenylquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere of nitrogen or argon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethylmorpholino)-3-phenylquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Applications De Recherche Scientifique
2-(2,6-Dimethylmorpholino)-3-phenylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(2,6-dimethylmorpholino)-3-phenylquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog that lacks the quinoline and phenyl groups.
3-Phenylquinoline: A compound that lacks the 2,6-dimethylmorpholino group.
Uniqueness
2-(2,6-Dimethylmorpholino)-3-phenylquinoline is unique due to the presence of both the 2,6-dimethylmorpholino and phenyl groups on the quinoline core. This unique structure imparts specific chemical and physical properties that are not observed in the simpler analogs .
Propriétés
IUPAC Name |
2,6-dimethyl-4-(3-phenylquinolin-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-15-13-23(14-16(2)24-15)21-19(17-8-4-3-5-9-17)12-18-10-6-7-11-20(18)22-21/h3-12,15-16H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWRHQVRKJBHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C=C2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B2358751.png)
![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2358752.png)
![cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2358756.png)
![2-[2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B2358757.png)
![3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2358759.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2358764.png)
![N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2358765.png)

![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide](/img/structure/B2358768.png)
![2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358769.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2358772.png)

